3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that features a pyrrolopyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been known to targetPARP-1 and PARP-2 . These are proteins involved in DNA repair and programmed cell death.
Mode of Action
It’s known that similar compounds function as inhibitors of parp-1 and parp-2 . They bind to these proteins and prevent them from repairing damaged DNA in cells, which can lead to cell death.
Biochemical Pathways
The compound likely affects the DNA repair pathways in cells due to its potential inhibitory action on PARP-1 and PARP-2 . By inhibiting these proteins, the compound prevents the repair of damaged DNA, which can lead to cell death.
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It has a predicted pKa of 12.07 , suggesting it may be weakly basic. Its solubility in DMSO is slight , which could impact its bioavailability.
Result of Action
The result of the compound’s action would likely be the induction of cell death due to the inhibition of DNA repair. This is based on the known action of similar compounds on PARP-1 and PARP-2 .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its weak basic nature suggests it may be more stable and effective in slightly acidic environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog that shares the piperazine moiety but lacks the pyrrolopyrimidine core.
1-[4-(Trifluoromethyl)benzyl]piperazine: Another related compound with a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its combination of a pyrrolopyrimidine core with a fluorophenyl-substituted piperazine moiety. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-benzyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-28-16-20(23(32)30-13-11-29(12-14-30)19-9-7-18(26)8-10-19)21-22(28)24(33)31(25(34)27-21)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCFRNYDGZHGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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